molecular formula C37H66O7 B12819805 Asitribin CAS No. 168113-64-2

Asitribin

Cat. No.: B12819805
CAS No.: 168113-64-2
M. Wt: 622.9 g/mol
InChI Key: DAEFUOXKPZLQMM-UHFFFAOYSA-N
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Description

The compound (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the oxolane rings, followed by the introduction of the hydroxytridecyl and dihydroxyundecyl groups. The final step involves the formation of the furan ring, which is crucial for the compound’s stability and activity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This could include the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

The compound (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound can be used to study the effects of chiral molecules on biological systems. Its multiple chiral centers make it an interesting subject for research into stereochemistry and its impact on biological activity.

Medicine

In medicine, (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One has potential applications as a drug candidate. Its complex structure and multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One involves its interaction with specific molecular targets in biological systems. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One
  • (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One

Uniqueness

The uniqueness of (5S)-3-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-Dihydroxyundecyl]Oxolan-2-Yl]Oxolan-2-Yl]-13-Hydroxytridecyl]-5-Methyl-5H-Furan-2-One lies in its complex structure and multiple chiral centers. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

IUPAC Name

4-[13-[5-[5-(1,5-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEFUOXKPZLQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asitribin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

168113-64-2
Record name Asitribin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 - 72 °C
Record name Asitribin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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